(2R,3R,4S,5R)-2-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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Overview
Description
(2R,3R,4S,5R)-2-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound characterized by its unique structure, which includes a pyrazolo-pyrimidinyl moiety and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo-pyrimidinyl intermediate, which is then coupled with a tetrahydrofuran derivative under specific reaction conditions. Common reagents used in these reactions include chlorodifluoromethylating agents, protecting groups for hydroxyl functionalities, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The pyrazolo-pyrimidinyl moiety can be reduced under specific conditions to yield different reduced forms.
Substitution: The chlorodifluoromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the pyrazolo-pyrimidinyl moiety, and substituted compounds with different functional groups replacing the chlorodifluoromethyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, (2R,3R,4S,5R)-2-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into biological processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its reactivity and functional groups make it suitable for various applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The pyrazolo-pyrimidinyl moiety can bind to enzymes or receptors, modulating their activity. The chlorodifluoromethyl groups may enhance the compound’s binding affinity and specificity, while the tetrahydrofuran ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R)-2-(4,6-Dichloropyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3R,4S,5R)-2-(4,6-Difluoropyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3R,4S,5R)-2-(4,6-Dimethylpyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol lies in its dual chlorodifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.
Properties
Molecular Formula |
C12H10Cl2F4N4O4 |
---|---|
Molecular Weight |
421.13 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[4,6-bis[chloro(difluoro)methyl]pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H10Cl2F4N4O4/c13-11(15,16)7-3-1-19-22(8(3)21-10(20-7)12(14,17)18)9-6(25)5(24)4(2-23)26-9/h1,4-6,9,23-25H,2H2/t4-,5-,6-,9-/m1/s1 |
InChI Key |
TYQVWXPSKCSKMM-MWKIOEHESA-N |
Isomeric SMILES |
C1=NN(C2=NC(=NC(=C21)C(F)(F)Cl)C(F)(F)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NN(C2=NC(=NC(=C21)C(F)(F)Cl)C(F)(F)Cl)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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